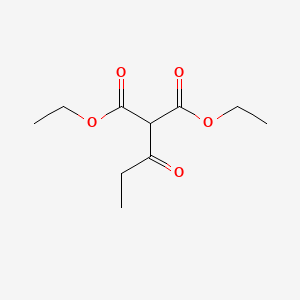
Diethyl propionylmalonate
Descripción general
Descripción
Diethyl propionylmalonate, also known as Diethyl 2-propionylmalonate, is a chemical compound with the linear formula C10H16O5 . It is a compound that has been used in various scientific research and applications .
Synthesis Analysis
The synthesis of Diethyl propionylmalonate can be achieved through the reaction of Grignard derivatives with diethyl ethoxymethylene malonate, generating 2-substituted diethyl malonate derivatives . Another synthesis process involves the hydrogenation of diethyl malonate (DEM) to 1,3-propanediol .Molecular Structure Analysis
The molecular structure of Diethyl propionylmalonate is represented by the linear formula C10H16O5 . The compound has a molecular weight of 216.231 .Chemical Reactions Analysis
Diethyl propionylmalonate can undergo various chemical reactions. For instance, it can be hydrogenated to produce 1,3-propanediol . The reaction of Diethyl propionylmalonate with Grignard reagents or organocuprates gives symmetric malonates or asymmetric malonate derivatives .Physical And Chemical Properties Analysis
Diethyl propionylmalonate has a molecular formula of C10H16O5 and a molecular weight of 216.231 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Arylglycines
Diethyl propionylmalonate has been used in the synthesis of arylglycines, a type of amino acid derivative. A study by Calí and Begtrup (2004) demonstrates the synthesis of aryl N-Boc-aminomalonates, which are then hydrolyzed to produce arylglycines. This process involves using diethyl N-Boc-iminomalonate as a reactive electrophilic glycine equivalent, reacting with organomagnesium compounds (Calí & Begtrup, 2004).
Conformation Analysis of Sodium Enolate Anions
Kiyooka, Kodani, and Suzuki (1980) investigated the conformations of sodium enolate anions derived from diethyl malonate and diethyl alkylmalonates, including diethyl propionylmalonate, through 1H-NMR spectroscopy in DMSO. Their study provided insights into the Z,Z-type conformations of these anions and their behavior in different conformational states (Kiyooka, Kodani, & Suzuki, 1980).
Synthesis of Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives
A research by Harsanyi et al. (2014) utilized diethyl 2-fluoromalonate ester, a related compound, as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. The synthesis involved nucleophilic aromatic substitution reactions followed by decarboxylation, esterification, and reductive cyclization processes (Harsanyi, Sandford, Yufit, & Howard, 2014).
Gas Chromatographic Analysis of Diethyl Acylmalonates
Binder and Groke (1972) studied the thermal fragmentation of diethyl acylmalonates, including diethyl propionylmalonate, during gas chromatographic analysis. They identified various volatile fragments resulting from different modes of cleavage, providing valuable information for analytical chemistry (Binder & Groke, 1972).
Pathophysiologic Study on Methylmalonic Aciduria
Research by Nakai et al. (1991) explored the pathophysiology of methylmalonic aciduria, investigating the impact of propionate and methylmalonate on liver high-energy phosphate levels. This study offers insights into metabolic disorders and the role of related compounds like diethyl propionylmalonate in biological systems (Nakai et al., 1991).
Safety And Hazards
Propiedades
IUPAC Name |
diethyl 2-propanoylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-7(11)8(9(12)14-5-2)10(13)15-6-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKFDRIECFSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176027 | |
| Record name | Malonic acid, propionyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl propionylmalonate | |
CAS RN |
21633-77-2 | |
| Record name | 1,3-Diethyl 2-(1-oxopropyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21633-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl propionylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021633772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl propionyl malonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malonic acid, propionyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL PROPIONYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ185I44ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)



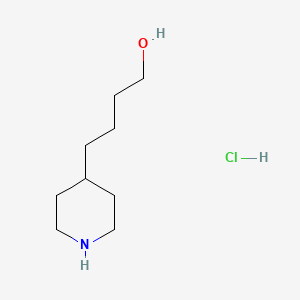



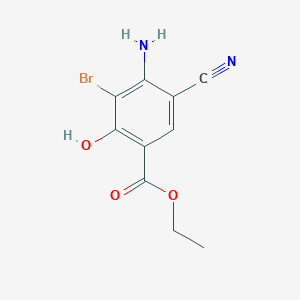
![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)
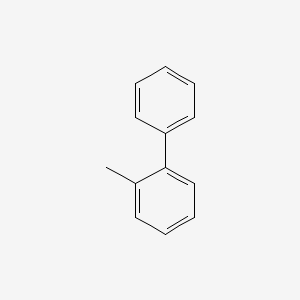
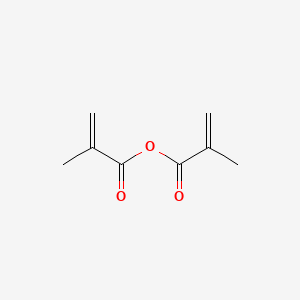
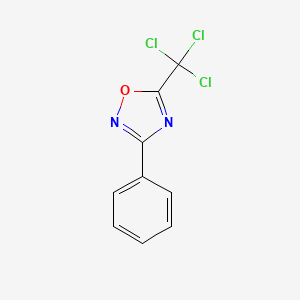
![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)